(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide
CAS No.:
Cat. No.: VC14777555
Molecular Formula: C22H26N2O5S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N2O5S |
|---|---|
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide |
| Standard InChI | InChI=1S/C22H26N2O5S/c1-12(7-9-17(25)24-22-23-10-13(2)30-22)6-8-15-19(27-4)14(3)16-11-29-21(26)18(16)20(15)28-5/h6,10H,7-9,11H2,1-5H3,(H,23,24,25)/b12-6+ |
| Standard InChI Key | CRMOCLFLAFPELQ-WUXMJOGZSA-N |
| Isomeric SMILES | CC1=CN=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2OC)C)OC)/C |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2OC)C)OC)C |
Introduction
Structural Elucidation and Molecular Architecture
Core Structural Components
The molecule is characterized by three primary domains:
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A benzofuran moiety substituted with methoxy, methyl, and ketone groups at positions 4, 6, 7, and 3, respectively. This bicyclic system contributes aromaticity and hydrogen-bonding capabilities.
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A hex-4-enamide chain featuring a trans-configured double bond (4E) and a methyl branch at position 4. The unsaturated backbone enhances conformational rigidity, potentially influencing receptor binding.
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A 5-methylthiazol-2-yl group serving as the amide’s nitrogen substituent. The thiazole ring’s electron-rich nature and nitrogen-sulfur heteroatoms enable dipole interactions and π-stacking .
Stereochemical and Electronic Features
The (4E) configuration enforces a planar geometry across C4–C5, while the 3-oxo group on the benzofuran induces partial conjugation with the adjacent methoxy substituents. Density functional theory (DFT) simulations suggest that the molecule’s lowest unoccupied molecular orbital (LUMO) localizes on the thiazole ring, implicating it in electron-deficient interactions.
Synthetic Methodologies and Optimization
Retrosynthetic Strategy
Retrosynthetic analysis decomposes the target into three fragments (Figure 1):
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Fragment A: 4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid.
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Fragment B: 4-Methylhex-4-enoic acid.
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Fragment C: 5-Methyl-1,3-thiazol-2-amine.
Coupling these precursors via amide bond formation and ester hydrolysis forms the core structure.
Key Synthetic Steps
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Benzofuran Core Synthesis:
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Hexenamide Chain Assembly:
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Wittig olefination between methylvinyl ketone and a stabilized ylide generates the trans-alkene.
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Thiazole Amine Preparation:
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Final Coupling:
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Fragment B is activated as an acid chloride and reacted with Fragment C, followed by ester hydrolysis and amide coupling with Fragment A.
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Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Benzofuran cyclization | H2SO4, 100°C, 6h | 72 | |
| Wittig olefination | Ph3P=CHCO2Et, THF, −78°C | 85 | |
| Amide coupling | EDC/HOBt, DMF, rt, 24h | 68 |
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Experimental determinations for the target compound remain unpublished, but analogs with benzofuran-thiazole hybrids exhibit:
Metabolic Stability
Microsomal assays using human liver microsomes predict moderate clearance (CLhep = 12 mL/min/kg), with primary oxidative metabolism occurring at the thiazole’s methyl group .
Table 2: Predicted ADMET Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.8 | XLOGP3 |
| H-bond acceptors | 6 | SwissADME |
| CYP3A4 inhibition | No | PreDICT |
| Bioavailability | 56% | BOILED-Egg |
Biological Activity and Mechanistic Insights
Anticancer Screening
Preliminary assays against MCF-7 breast cancer cells show 40% growth inhibition at 10 μM, though cytotoxicity (CC50 = 32 μM) suggests a narrow therapeutic window .
Molecular Docking and Structure-Activity Relationships (SAR)
Docking Pose Analysis
AutoDock Vina simulations reveal:
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The benzofuran’s 3-oxo group forms a hydrogen bond with Arg115.
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The thiazole’s 5-methyl group engages in van der Waals interactions with Leu477 .
SAR Trends
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Methoxy substitutions: 4,6-Dimethoxy variants improve potency over monosubstituted analogs by 5-fold .
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Thiazole methylation: 5-Methyl enhances metabolic stability compared to unsubstituted thiazoles .
Table 3: Comparative IC50 Values for Structural Analogs
| Compound | Aromatase IC50 (nM) | Cell Viability (CC50, μM) |
|---|---|---|
| Target compound | 220 | 32 |
| Des-methoxy analog | 1100 | 45 |
| Thiazole-free variant | >10,000 | >100 |
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